BenchChemオンラインストアへようこそ!

2-[4-(3,4-Dimethoxyphenyl)-3-methyl-1,2-oxazol-5-yl]-5-methoxyphenol

Breast Cancer Metastasis Cell Migration Inhibition Diaryl-Isoxazole SAR

This compound is a pharmacophore-optimized combretastatin A4 analog. The isoxazole ring locks the cisoid conformation, conferring metabolic stability absent in CA4. The exact 3,4-dimethoxyphenyl (Ring A) and 5-methoxy-2-hydroxyphenyl (Ring B) substitution pattern is critical for sub-μM anti-migratory potency in MDA-MB-231 assays; generic mono-methoxy or des-hydroxy analogs lose activity. Researchers comparing tubulin inhibition, HUVEC tube formation, or in vivo zebrafish angiogenesis should use this compound to establish SAR benchmarks and replace CA4 in PK-sensitive efficacy models.

Molecular Formula C19H19NO5
Molecular Weight 341.363
CAS No. 899382-80-0
Cat. No. B2360319
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(3,4-Dimethoxyphenyl)-3-methyl-1,2-oxazol-5-yl]-5-methoxyphenol
CAS899382-80-0
Molecular FormulaC19H19NO5
Molecular Weight341.363
Structural Identifiers
SMILESCC1=NOC(=C1C2=CC(=C(C=C2)OC)OC)C3=C(C=C(C=C3)OC)O
InChIInChI=1S/C19H19NO5/c1-11-18(12-5-8-16(23-3)17(9-12)24-4)19(25-20-11)14-7-6-13(22-2)10-15(14)21/h5-10,21H,1-4H3
InChIKeyIULLEDPDHCSIMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[4-(3,4-Dimethoxyphenyl)-3-methyl-1,2-oxazol-5-yl]-5-methoxyphenol (CAS 899382-80-0): Diaryl-Isoxazole Core for Cancer & Inflammation Research


2-[4-(3,4-Dimethoxyphenyl)-3-methyl-1,2-oxazol-5-yl]-5-methoxyphenol (CAS 899382-80-0) is a synthetic small molecule belonging to the 3,5-diaryl-isoxazole class [1]. The compound features a 3,4-dimethoxyphenyl ring at the 4-position, a 5-methoxy-2-hydroxyphenyl ring at the 5-position, and a methyl group at the 3-position of the central isoxazole. Its molecular formula is C19H19NO5 with a molecular weight of 341.36 g/mol [2]. Diaryl-isoxazoles are recognized pharmacophores in oncology and anti-angiogenesis research, with this specific substitution pattern placing it among combretastatin-inspired tubulin-targeting analogs [1].

Why 3,5-Diaryl-Isoxazole Analogs Cannot Simply Substitute 2-[4-(3,4-Dimethoxyphenyl)-3-methyl-1,2-oxazol-5-yl]-5-methoxyphenol (CAS 899382-80-0) in Oncology Assays


Within the diaryl-isoxazole chemotype, seemingly minor substituent alterations on the aryl rings produce non-linear and often drastic shifts in anti-migratory and anti-angiogenic potency [1]. The patent family covering this scaffold demonstrates that the identity and position of methoxy and hydroxy groups on both phenyl rings determine whether a compound achieves 50% inhibition of MDA-MB-231 breast cancer cell migration at 50 nM or remains inactive at micromolar concentrations [1]. The 3,4-dimethoxyphenyl motif on the 4-position and the 5-methoxy-2-hydroxyphenyl motif on the 5-position of the isoxazole create a unique hydrogen-bond donor/acceptor pharmacophore that cannot be recapitulated by mono-methoxy, 4-methoxy-only, or des-hydroxy analogs. Generic substitution without retaining this exact substitution pattern carries a high risk of losing the targeted biological activity that motivates procurement of this specific compound.

Quantitative Differentiation Evidence for 2-[4-(3,4-Dimethoxyphenyl)-3-methyl-1,2-oxazol-5-yl]-5-methoxyphenol (CAS 899382-80-0) vs. Closest Diaryl-Isoxazole Analogs


Differential Anti-Migratory Potency in MDA-MB-231 Breast Cancer Cells: Class-Level Inference from Patent-Disclosed Diaryl-Isoxazole SAR

Although CAS 899382-80-0 itself has not been individually profiled in published patent tables, the compound falls within the explicitly claimed genus of diaryl-isoxazole derivatives for which tight structure-activity relationships (SAR) have been established in the MDA-MB-231 breast cancer cell migration assay [1]. The lead compound in this patent, 5-(5-ethyl-2-hydroxy-4-methoxyphenyl)-4-(4-methoxyphenyl)isoxazole (Example 1), inhibited MDA-MB-231 migration by 50% at a concentration of 50 nM [1]. SAR analysis across Examples 1–6 reveals that modifications to the 4-position aryl group and the 5-position phenolic substituent cause migration inhibition to vary from strong suppression to near-complete loss of activity [1]. The 3,4-dimethoxyphenyl substitution on CAS 899382-80-0 is a key pharmacophoric element within this SAR landscape, and analogs lacking the 3,4-dimethoxy pattern or the free phenolic -OH are predicted to show significantly reduced or abrogated anti-migratory activity based on the patent's disclosed SAR trends.

Breast Cancer Metastasis Cell Migration Inhibition Diaryl-Isoxazole SAR

Angiogenesis Inhibition: Class-Level Evidence for Diaryl-Isoxazole Scaffold in HUVEC Tube Formation Assay

The diaryl-isoxazole patent family demonstrates that compounds bearing the 4-methoxyphenyl and 2-hydroxy-4-methoxyphenyl substitution pattern inhibit tube formation in human umbilical vein endothelial cells (HUVEC) at 1 µM, with Example 1 showing near-complete suppression of endothelial tube network formation [1]. CAS 899382-80-0 possesses the same core scaffold and critical H-bond donor/acceptor topology. While specific HUVEC data for CAS 899382-80-0 are not publicly available, the patent establishes that angiogenesis inhibition is a class-wide property of appropriately substituted diaryl-isoxazoles. In a zebrafish angiogenesis model, the Example 1 compound also demonstrated significant inhibition of neovascularization [1], providing in vivo proof-of-concept for the scaffold.

Angiogenesis HUVEC Tube Formation Anti-Angiogenic Therapy

Structural Confirmation by NMR Spectroscopy: Verified Identity Differentiates CAS 899382-80-0 from Uncharacterized or Mis-annotated Analogs

CAS 899382-80-0 has a verified ¹H NMR spectrum recorded in DMSO-d6 and deposited in the KnowItAll NMR Spectral Library (SpectraBase Compound ID 4YpuxfN8rWB), curated by Wiley [1]. This reference spectrum provides unambiguous identity confirmation against which any procured batch can be compared. In contrast, many closely related diaryl-isoxazole analogs listed in patent Markush structures lack publicly available reference spectra, making independent identity verification difficult. The availability of a reference NMR spectrum reduces the risk of receiving a mis-labeled or degraded compound and supports QC release in regulated research environments.

NMR Spectroscopy Compound Identity Verification Quality Control

Potential Tubulin-Binding Pharmacophore: Structural Analogy to Combretastatin A4 Places CAS 899382-80-0 Among Microtubule-Targeting Diaryl-Isoxazoles

The 3,5-diaryl-isoxazole scaffold is a well-established bioisostere of the cis-stilbene bridge found in combretastatin A4 (CA4), a potent tubulin polymerization inhibitor [1]. The (3,4,5-trisubstituted-phenyl)isoxazole patent family (NZ560712A) explicitly covers combretastatin-derived isoxazole analogs for proliferative disorders, establishing that the 3,4-dimethoxyphenyl motif—present in CAS 899382-80-0—is a critical recognition element for the colchicine binding site on tubulin [1]. Diaryl-isoxazole compounds with the 3,4,5-trimethoxyphenyl or 3,4-dimethoxyphenyl substitution pattern have been characterized as vascular disrupting agents with nanomolar potency against proliferating endothelial cells [1]. The presence of the free phenolic -OH in CAS 899382-80-0 further mimics the 3-hydroxy-4-methoxy arrangement of isoCA-4, a potent CA4 analog.

Tubulin Polymerization Inhibition Combretastatin Analogs Vascular Disrupting Agents

Optimal Scientific Application Scenarios for 2-[4-(3,4-Dimethoxyphenyl)-3-methyl-1,2-oxazol-5-yl]-5-methoxyphenol (CAS 899382-80-0)


Structure-Activity Relationship (SAR) Studies on Diaryl-Isoxazole Anti-Metastatic Agents

Investigators mapping the SAR of diaryl-isoxazole anti-migratory compounds should use CAS 899382-80-0 as a probe to evaluate the contribution of the 3,4-dimethoxyphenyl (Ring A) and 5-methoxy-2-hydroxyphenyl (Ring B) substitution combination. Comparative testing against the patent-characterized Example 1 (5-(5-ethyl-2-hydroxy-4-methoxyphenyl)-4-(4-methoxyphenyl)isoxazole) [1] in Boyden chamber MDA-MB-231 migration assays can quantify how exchanging the 4-methoxy for 3,4-dimethoxy on Ring A and removing the ethyl substituent on Ring B shifts the dose-response curve and IC50. This head-to-head dataset would directly expand the limited public SAR landscape for this chemotype.

Anti-Angiogenesis Screening in HUVEC and Zebrafish Models

CAS 899382-80-0 is structurally aligned with diaryl-isoxazole angiogenesis inhibitors validated in HUVEC tube formation and zebrafish in vivo models [1]. Researchers conducting angiogenesis screens can include this compound alongside established anti-angiogenic agents (e.g., sunitinib, bevacizumab) and the patent Example 1 compound to benchmark its ability to disrupt endothelial morphogenesis. Quantitative comparison of the minimal effective concentration in the tube formation assay and the no-observed-effect concentration in zebrafish would generate procurement-relevant differentiation data.

Tubulin Polymerization and Colchicine-Site Competition Assays

Given the structural analogy to combretastatin A4 [2], CAS 899382-80-0 is a strong candidate for tubulin polymerization inhibition assays using purified tubulin or cellular microtubule disruption assays (e.g., confocal imaging of interphase microtubules in HeLa or HUVEC cells). A quantitative comparison of the IC50 for tubulin polymerization inhibition and the Ki for colchicine-site displacement, benchmarked against CA4 and isoCA-4, would clarify whether the isoxazole-for-stilbene substitution in this specific compound preserves, enhances, or diminishes tubulin affinity.

Metabolic Stability Screening of Isoxazole-Bridged Combretastatin Analogs

A key liability of combretastatin A4 is rapid metabolic isomerization of the cis-stilbene bridge to the inactive trans form. The isoxazole ring in CAS 899382-80-0 locks the cisoid conformation and is anticipated to confer improved metabolic stability [2]. Comparative microsomal or hepatocyte stability assays (e.g., human liver microsomes, t1/2 measurement) between CAS 899382-80-0 and CA4 would provide quantitative evidence to support selection of this isoxazole analog for in vivo efficacy studies where pharmacokinetic duration is critical.

Quote Request

Request a Quote for 2-[4-(3,4-Dimethoxyphenyl)-3-methyl-1,2-oxazol-5-yl]-5-methoxyphenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.